molecular formula C12H16INO2 B1375538 Tert-butyl (2-iodo-6-methylphenyl)carbamate CAS No. 1447607-72-8

Tert-butyl (2-iodo-6-methylphenyl)carbamate

Cat. No. B1375538
CAS RN: 1447607-72-8
M. Wt: 333.16 g/mol
InChI Key: HYCICUKQPGXXSO-UHFFFAOYSA-N
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Description

Tert-butyl (2-iodo-6-methylphenyl)carbamate is a compound with the molecular formula C12H16INO2 . It has a molecular weight of 333.17 . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The InChI code for Tert-butyl (2-iodo-6-methylphenyl)carbamate is 1S/C12H16INO2/c1-8-6-5-7-9 (13)10 (8)14-11 (15)16-12 (2,3)4/h5-7H,1-4H3, (H,14,15) . This indicates the presence of an iodine atom attached to the phenyl ring, a tert-butyl group, and a carbamate group.


Physical And Chemical Properties Analysis

Tert-butyl (2-iodo-6-methylphenyl)carbamate is a yellow to brown solid . It has a molecular weight of 333.17 . The compound should be stored at room temperature .

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-iodo-6-methylphenyl)carbamate: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its iodo and carbamate groups make it a versatile building block for constructing various organic compounds through substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceuticals. The iodine atom can be used for radio-labeling, which is crucial in creating imaging agents for diagnostic medicine .

Material Science

The compound’s ability to undergo polymerization makes it valuable in material science for developing new polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .

Agricultural Chemistry

Tert-butyl (2-iodo-6-methylphenyl)carbamate: may be explored for its use in agricultural chemistry, particularly in the synthesis of pesticides and herbicides. The carbamate group is known for its biological activity in disrupting the nervous system of pests .

Catalysis

This compound can act as a ligand for transition metals, forming complexes that are used as catalysts in various chemical reactions, including oxidative couplings and halogen exchange reactions .

Environmental Science

Due to the presence of the iodine atom, this compound can be used in environmental science research to study the fate and transport of iodine-containing compounds in the environment .

Biochemistry Research

In biochemistry, it can be used to study enzyme inhibition, given that carbamates are often used to mimic the transition states of enzymatic reactions .

Nanotechnology

Lastly, Tert-butyl (2-iodo-6-methylphenyl)carbamate could be used in the field of nanotechnology to modify the surface properties of nanoparticles, thereby influencing their interaction with biological systems .

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl N-(2-iodo-6-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCICUKQPGXXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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